N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S3/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27/h4-13H,1-2,14-18H2,3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMDCTWWUUNRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno-pyridine framework. Its design aims to enhance interactions with biological targets such as the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and redox signaling.
Inhibition of APE1
Research has shown that related compounds exhibit significant inhibition of APE1, which plays a crucial role in DNA damage repair. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide demonstrated low micromolar activity against purified APE1 and enhanced the cytotoxic effects of alkylating agents like temozolomide in HeLa cells . The inhibition mechanism likely involves interference with the enzyme's ability to process apurinic sites in DNA.
Structure-Activity Relationships (SAR)
The biological evaluation of various analogs reveals that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components significantly affect APE1 inhibition potency. For example:
| Compound | APE1 Inhibition (µM) | Cytotoxicity Enhancement |
|---|---|---|
| Acetamide analog | 5.0 | Yes |
| Diallylsulfamoyl derivative | 3.0 | Yes |
These results suggest that specific structural features are critical for maintaining biological activity and enhancing therapeutic efficacy .
Preclinical Studies
In vivo studies using mouse models have indicated that compounds similar to this compound show favorable pharmacokinetics. For instance, administration at doses of 30 mg/kg resulted in adequate plasma and brain exposure levels, supporting potential for central nervous system (CNS) applications in cancer therapies .
Clinical Relevance
The multifunctional role of APE1 in regulating transcription factors associated with cell proliferation and survival underscores the clinical relevance of targeting this enzyme. Overexpression of APE1 has been linked to increased tumorigenicity and resistance to chemotherapy in various cancers . Thus, inhibitors like this compound may provide a dual benefit by enhancing DNA damage while simultaneously disrupting redox signaling pathways critical for tumor survival.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and thieno[2,3-c]pyridine moieties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study investigated the synthesis and biological evaluation of benzothiazole derivatives, revealing that compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 45 | Apoptosis induction |
| Compound B | HCT-116 | 60 | Mitochondrial disruption |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) | HeLa | TBD | TBD |
Antimicrobial Properties
The benzothiazole moiety is known for its broad-spectrum antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens.
Case Study:
A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced the antimicrobial efficacy significantly .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 μg/mL |
| Compound D | Escherichia coli | 16 μg/mL |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) | TBD | TBD |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer. Compounds like N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) have been explored for their anti-inflammatory properties.
Case Study:
In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| Compound E | TNF-alpha | 25 |
| Compound F | IL-6 | 20 |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The compound is compared to two close analogs:
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (): Position 6 substituent: Isopropyl (bulkier alkyl group). Functional group: Acetamide (simpler substituent). Sulfamoyl group: Absent.
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide (): Position 6 substituent: Ethyl. Sulfamoyl group: N,N-diethyl (less lipophilic than diallyl).
Table 1: Structural and Functional Comparison
Pharmacokinetics and Therapeutic Potential
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors to form the core scaffold.
- Subsequent coupling with 4-(N,N-diallylsulfamoyl)benzoyl chloride under anhydrous conditions to introduce the sulfamoylbenzamide group . Key optimization parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or dichloromethane), and reaction time (12–24 hours). Purity is monitored via HPLC at each step .
Q. Which spectroscopic techniques are essential for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms hydrogen/carbon environments, particularly the benzo[d]thiazole protons (δ 7.2–8.1 ppm) and tetrahydrothieno pyridine methyl group (δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 568.77 for the parent ion) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. What structural features suggest potential biological activity?
The compound contains:
- A benzo[d]thiazole moiety, known for kinase inhibition.
- A tetrahydrothieno[2,3-c]pyridine scaffold, which enhances membrane permeability.
- N,N-diallylsulfamoyl groups, which may modulate solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different studies?
Solubility discrepancies may arise from polymorphic forms or solvent pH. Methodological approaches include:
- Conducting powder X-ray diffraction (PXRD) to identify crystalline phases.
- Measuring solubility in buffered solutions (pH 1–10) to assess ionizable sulfamoyl groups .
- Comparing results with structurally analogous compounds (e.g., methyl vs. ethyl substituents) to isolate steric/electronic effects .
Q. What strategies optimize yield in the final coupling step?
Yield improvements focus on:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance acyl transfer efficiency.
- Solvent polarity adjustment : Switching to THF or acetonitrile to stabilize reactive intermediates.
- Inert atmosphere : Nitrogen purging minimizes oxidation of diallyl groups .
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require:
- Analog synthesis : Modifying substituents (e.g., replacing diallylsulfamoyl with dimethylsulfamoyl) to assess impact on bioactivity .
- Biological assays : Testing against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values.
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding interactions with active sites .
Q. What methods validate the absence of impurities in the final product?
Purity validation employs:
- HPLC with diode-array detection (DAD) : Detects UV-absorbing impurities at thresholds <0.1%.
- LC-MS/MS : Identifies trace byproducts (e.g., hydrolyzed sulfamoyl groups).
- Elemental analysis : Confirms C/H/N/S composition within ±0.3% of theoretical values .
Methodological Notes
- Controlled reaction monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time .
- Data contradiction resolution : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions .
- Bioactivity validation : Pair in vitro assays with orthogonal techniques (e.g., SPR for binding kinetics) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
